乙酰辅酶A锂盐

描述

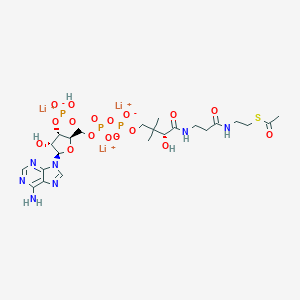

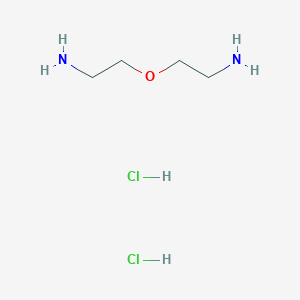

Acetyl coenzyme A lithium salt, also known as Acetyl-S-CoA Li3, is a lithium salt of an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .

Synthesis Analysis

Acetyl coenzyme A lithium salt is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase . It is prepared enzymatically by reacting Coenzyme A with Acetyl Phosphate and Phosphotransacetylase .Molecular Structure Analysis

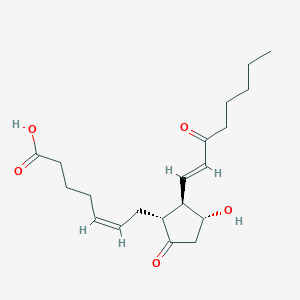

The molecular formula of Acetyl coenzyme A lithium salt is C23H38N7O17P3S . The molecular weight of the free acid basis is 809.57 .Chemical Reactions Analysis

Acetyl coenzyme A lithium salt is involved in various enzymatic acetyl transfer reactions . It is the starting compound for the citric acid cycle (Kreb’s cycle) and is also a key precursor in lipid biosynthesis .Physical And Chemical Properties Analysis

Acetyl coenzyme A lithium salt is a white powder . It is soluble in water at 100 mg/mL . It is stable in neutral and moderately acidic solutions but will hydrolyze in alkaline and strongly acidic solutions .科学研究应用

酶促乙酰基转移反应

乙酰辅酶A是酶促乙酰基转移反应中重要的辅因子和酰基载体 . 它在酶促反应中将乙酰基转移到特定底物上发挥着至关重要的作用。

柠檬酸循环(克雷布斯循环)

乙酰辅酶A是柠檬酸循环(也称为克雷布斯循环)的起始化合物 . 该循环是一系列由所有需氧生物用来释放储存能量的化学反应。

脂类生物合成

乙酰辅酶A是脂类生物合成的关键前体 . 它是所有脂肪酸碳的来源,在脂类生成中发挥着至关重要的作用。

丙酮酸羧化酶的调节

乙酰辅酶A正向调节丙酮酸羧化酶的活性 . 该酶在糖异生(葡萄糖合成的过程)中起着关键作用。

神经递质的生成

乙酰辅酶A是神经递质乙酰胆碱的前体 . 乙酰胆碱是周围神经系统 (PNS) 和中枢神经系统 (CNS) 中重要的神经递质。

组蛋白乙酰化

组蛋白乙酰转移酶 (HAT) 使用乙酰辅酶A 作为供体,为组蛋白和非组蛋白的翻译后乙酰化反应提供乙酰基 . 该过程对基因表达的调控至关重要。

CAT 酶活性的测定

乙酰辅酶A 用于使用放射性同位素测定细胞提取物中 CAT 酶活性 . 细胞提取物中的 CAT 酶活性催化乙酰辅酶A 中乙酰基转移到氯霉素上。

作用机制

Target of Action

Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It primarily targets enzymes involved in these reactions, such as pyruvate carboxylase , and histone acetylases (HAT) . These enzymes play crucial roles in various biochemical processes, including the citric acid cycle, lipid biosynthesis, and post-translational acetylation reactions of histone and non-histone proteins .

Mode of Action

The acetic acid moiety of Acetyl coenzyme A is bound by a high-energy bond to the -SH group of Coenzyme A . In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This allows it to donate acetyl groups to its target enzymes, thereby facilitating various enzymatic reactions .

Biochemical Pathways

Acetyl coenzyme A is involved in several biochemical pathways. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . It is the starting compound for the citric acid cycle (Kreb’s cycle) , and is a key precursor in lipid biosynthesis , being the source of all fatty acid carbons . It also serves as a precursor of the neurotransmitter acetylcholine .

Pharmacokinetics

It is known that the compound is soluble in water at 100 mg/ml , suggesting that it may have good bioavailability.

Result of Action

The action of Acetyl coenzyme A lithium salt results in various molecular and cellular effects. It positively regulates the activity of pyruvate carboxylase , facilitating the conversion of pyruvate to oxaloacetate in the citric acid cycle. It also donates acetyl groups to histone acetylases (HAT), enabling the post-translational acetylation reactions of histone and non-histone proteins . This can influence gene expression and other cellular processes.

Action Environment

Acetyl coenzyme A lithium salt is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and hydrolyzes more rapidly in alkaline solutions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive .

安全和危害

Acetyl coenzyme A lithium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Acetyl coenzyme A lithium salt is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it positively regulates the activity of pyruvate carboxylase . It also serves as the donor for the acetyl group used in the post-translational acetylation reactions of histone and non-histone proteins .

Cellular Effects

Acetyl coenzyme A lithium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a precursor of the neurotransmitter acetylcholine . It also plays a role in the regulation of various cellular mechanisms by providing acetyl groups to target amino acid residues for post-translational acetylation reactions of proteins .

Molecular Mechanism

At the molecular level, Acetyl coenzyme A lithium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Acetyl coenzyme A lithium salt may change due to factors such as the product’s stability and degradation . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes more rapidly in alkaline solutions .

Metabolic Pathways

Acetyl coenzyme A lithium salt is involved in various metabolic pathways. It is the starting compound for the citric acid cycle . It is also a key precursor in lipid biosynthesis, and the source of all fatty acid carbons .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Acetyl coenzyme A lithium salt can be achieved through a multistep reaction pathway. The first step involves the synthesis of coenzyme A, followed by the acetylation of coenzyme A using acetyl chloride. The resultant product is then treated with lithium hydroxide to obtain Acetyl coenzyme A lithium salt.", "Starting Materials": ["Pantothenic acid", "Cysteamine", "ATP", "MgCl2", "Acetyl chloride", "Lithium hydroxide"], "Reaction": [ "Step 1: Synthesis of Coenzyme A", "a. Pantothenic acid is reacted with cysteamine in the presence of ATP and MgCl2 to form 4'-phosphopantetheine.", "b. 4'-phosphopantetheine is then adenylated to form dephospho-CoA.", "c. Dephospho-CoA is further reacted with ATP to form Coenzyme A.", "Step 2: Acetylation of Coenzyme A", "a. Coenzyme A is reacted with acetyl chloride in the presence of pyridine to form Acetyl Coenzyme A.", "Step 3: Formation of Acetyl coenzyme A lithium salt", "a. Acetyl Coenzyme A is reacted with lithium hydroxide to form Acetyl coenzyme A lithium salt." ] } | |

CAS 编号 |

32140-51-5 |

分子式 |

C23H38LiN7O17P3S |

分子量 |

816.5 g/mol |

IUPAC 名称 |

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |

InChI 键 |

MQDBECZUJONFAI-QJBWUGSNSA-N |

手性 SMILES |

[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

规范 SMILES |

[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Pictograms |

Irritant |

相关CAS编号 |

75520-41-1 32140-51-5 |

同义词 |

Lithium acetyl-CoA; Coenzyme A, S-acetate, lithium salt; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)